molecular formula C3HBr2NS B130459 2,5-Dibromothiazole CAS No. 4175-78-4

2,5-Dibromothiazole

Cat. No. B130459
CAS RN: 4175-78-4
M. Wt: 242.92 g/mol
InChI Key: XIBIQFJKUZZLLX-UHFFFAOYSA-N
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Description

2,5-Dibromothiazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used in the preparation of arylthiazolylpiperidine derivatives and analogs for use as survival motor neuron (SMN) protein production modulators .


Synthesis Analysis

The synthesis of the full family of bromothiazoles, including 2,5-Dibromothiazole, has been revisited in order to update and optimize their production. The species reported include 2-bromothiazole, 4-bromothiazole, 5-bromothiazole, 2,4-dibromothiazole, 2,5-dibromothiazole, 4,5-dibromothiazole, and 2,4,5-tribromothiazole, the majority of which are produced via sequential bromination and debromination steps .


Molecular Structure Analysis

The molecular formula of 2,5-Dibromothiazole is C3HBr2NS. The molecular weight is 242.92 g/mol .


Chemical Reactions Analysis

2,5-Dibromothiazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Physical And Chemical Properties Analysis

2,5-Dibromothiazole is a white to brown crystalline powder . The molecular weight of 2,5-Dibromothiazole is 242.92 g/mol. It has a complexity of 70 and a topological polar surface area of 41.1 Ų .

Scientific Research Applications

Synthesis and Characterization

2,5-Dibromothiazole is prominently utilized in the field of chemical synthesis. The compound serves as a fundamental ingredient in the synthesis of a diverse range of bromothiazoles, employing sequential bromination and debromination methods. These innovative methods have led to the physical and NMR spectroscopic characterization of the entire family of bromothiazoles, including 2,5-Dibromothiazole, without the need for elemental bromine (Uzelac & Rasmussen, 2017).

Role in Organic Synthesis

The compound has a significant role in organic synthesis, particularly in the synthesis of aminothiazole compounds and mycothiazole. 2,5-Dibromothiazole reacts with compounds containing nitrogen to produce a series of aminothiazole compounds, confirmed by 1H NMR (Shi-qing, 2012). It's also used in the total synthesis of mycothiazole, a process that involves chain extension and ring-closing metathesis (Le Flohic, Meyer, & Cossy, 2005).

Crystallographic Studies

2,5-Dibromothiazole's crystal structures have been studied, revealing significant insights. For instance, 2,4-Dibromothiazole exhibits a disordered crystal structure with molecules randomly oriented, providing a unique perspective on molecular interactions and stability (Aitken et al., 2015).

Synthesis of Biologically Active Compounds

Moreover, 2,5-Dibromothiazole is a precursor in synthesizing various biologically active compounds. Its derivatives have been studied for their antiproliferative and cytotoxic effects, significantly contributing to cancer research. These derivatives have shown a marked reduction in cell proliferation, indicating their potential in therapeutic applications (Vale et al., 2017).

Safety And Hazards

2,5-Dibromothiazole is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed .

properties

IUPAC Name

2,5-dibromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2NS/c4-2-1-6-3(5)7-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBIQFJKUZZLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310094
Record name 2,5-Dibromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromothiazole

CAS RN

4175-78-4
Record name 2,5-Dibromothiazole
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Record name 2,5-Dibromothiazole
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Record name 2,5-Dibromothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
S Athmani, A Bruce, B Iddon - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
2,4-Dichloro- and 2,4-dibromo-thiazole were deprotonated at position-5 with LiNPr2i in THF at –78 C and the resulting lithium compound was quenched with various reagents, to yield …
Number of citations: 24 pubs.rsc.org
EJ Uzelac, SC Rasmussen - The Journal of Organic Chemistry, 2017 - ACS Publications
The synthesis of the full family of bromothiazoles has been revisited in order to update and optimize their production. The species reported include 2-bromothiazole, 4-bromothiazole, 5-…
Number of citations: 18 pubs.acs.org
K Inoue, Y Feng, A Mori, K Okano - Chemistry–A European …, 2021 - Wiley Online Library
Recent developments in flow microreactor technology have allowed the use of transient organolithium compounds that cannot be realized in a batch reactor. However, trapping the …
T Magata, Y Hirokawa, Y Moriguchi, R Yokoi, S Nojiri… - Tetrahedron …, 2019 - Elsevier
A concise, highly stereoselective synthesis of 2,4- and 2,5-disubstituted thiazole amino acids was developed. These are important building blocks for various biologically active thiazole-…
Number of citations: 1 www.sciencedirect.com
A Bolognesi, M Catellani, S Destri, W Porzio - Synthetic Metals, 1987 - Elsevier
With the aim of understanding the influence of heteroatoms in the conduction pathway in organic conducting polymer, we envisaged the insertion of a nitrogen atom in the main …
Number of citations: 27 www.sciencedirect.com
U Wellmar, AB Hörnfeldt… - Journal of heterocyclic …, 1995 - Wiley Online Library
The Suzuki Pd(0)‐catalyzed coupling between arylboronic acids and aryl bromides or iodides in weakly alkaline medium, previously further developed by us, has been used for …
Number of citations: 66 onlinelibrary.wiley.com
CH Lee, T Yamamoto - … Crystals and Liquid Crystals Science and …, 2001 - Taylor & Francis
Liquid-crystalline 2,5-diarylethynylthiazole derivatives with bent-rod structure were prepared by a palladium-catalyzed cross-coupling reaction. The 2,5-diarylethynylthiazole derivatives …
Number of citations: 19 www.tandfonline.com
PA Van Zwieten, HO Huisman - Recueil des Travaux …, 1962 - Wiley Online Library
The synthesis of some heterocyclic‐aromatic sulphides with potential acaricidal properties is described. The benzene nucleus in these sulphides is substituted either with a para‐…
Number of citations: 16 onlinelibrary.wiley.com
S Tanaka, K Kaeriyama… - Die Makromolekulare …, 1988 - Wiley Online Library
Recently, much attention has been directed to the preparation of totally conjugated polymers in connection with electrically conducting polymers’~*). We have been preparing new …
Number of citations: 26 onlinelibrary.wiley.com
TX Neenan, GM Whitesides - The Journal of Organic Chemistry, 1988 - ACS Publications
The synthesis of polyethynyl aromatics as starting materials for the preparation of highly cross-linked organic solids containing high atom fractions of carbon is described. Treatment of …
Number of citations: 367 pubs.acs.org

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